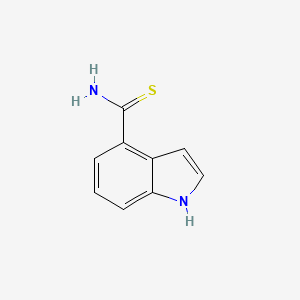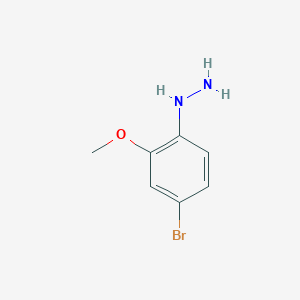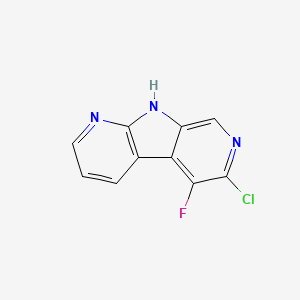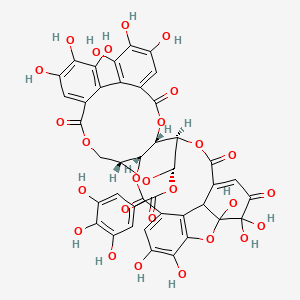![molecular formula C47H59O4P B1503882 12-hydroxy-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B1503882.png)
12-hydroxy-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trisisopropylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxaphosphocin ring system, which is a rare and interesting structural motif in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trisisopropylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxaphosphocin ring and the introduction of the hydroxy and isopropylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trisisopropylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.
Substitution: The isopropylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trisisopropylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of (11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trisisopropylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trimethylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin
- (11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-triethylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin
Uniqueness
The uniqueness of (11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trisisopropylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin lies in its specific structural features, such as the presence of the dioxaphosphocin ring and the isopropylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
属性
分子式 |
C47H59O4P |
|---|---|
分子量 |
718.9 g/mol |
IUPAC 名称 |
12-hydroxy-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C47H59O4P/c1-25(2)33-21-37(27(5)6)41(38(22-33)28(7)8)35-15-13-31-17-19-47-20-18-32-14-16-36(46(44(32)47)51-52(48,49)50-45(35)43(31)47)42-39(29(9)10)23-34(26(3)4)24-40(42)30(11)12/h13-16,21-30H,17-20H2,1-12H3,(H,48,49) |
InChI 键 |
YKZILVFGERURNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)OP(=O)(O3)O)C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)
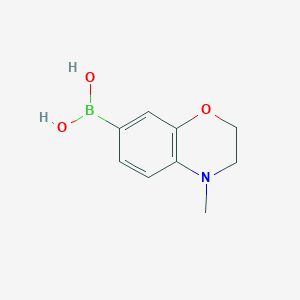
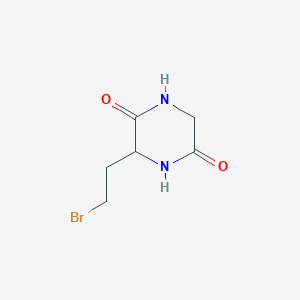
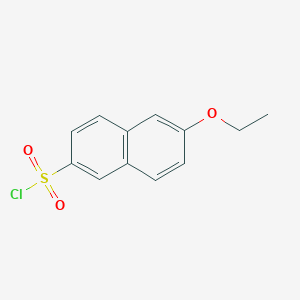
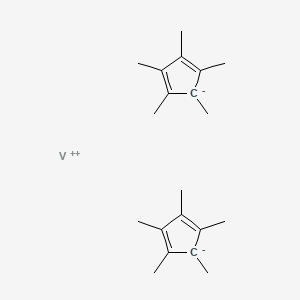
![1-methyl-5-pivalamido-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1503821.png)
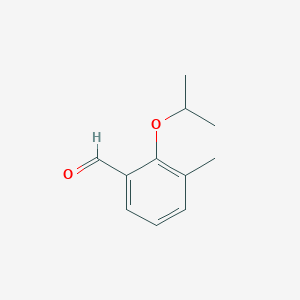
![1-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE](/img/structure/B1503824.png)
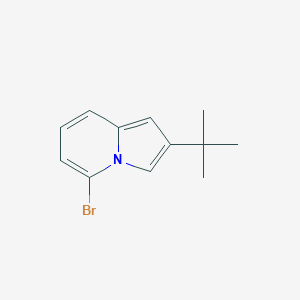
![1-(2-Pyridinyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1503839.png)
